molecular formula C17H10FN3OS B12011730 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606955-18-4

5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12011730
CAS No.: 606955-18-4
M. Wt: 323.3 g/mol
InChI Key: UKMUSQXOJFAGMW-GXDHUFHOSA-N
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Description

5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a fluorobenzylidene group, a phenyl group, and a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step processThe reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism by which 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of a fluorobenzylidene group and a thiazolo[3,2-b][1,2,4]triazole core.

Properties

CAS No.

606955-18-4

Molecular Formula

C17H10FN3OS

Molecular Weight

323.3 g/mol

IUPAC Name

(5E)-5-[(3-fluorophenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H10FN3OS/c18-13-8-4-5-11(9-13)10-14-16(22)21-17(23-14)19-15(20-21)12-6-2-1-3-7-12/h1-10H/b14-10+

InChI Key

UKMUSQXOJFAGMW-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)F)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2

Origin of Product

United States

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